molecular formula C6H9BF3KO B13550135 Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate

Cat. No.: B13550135
M. Wt: 204.04 g/mol
InChI Key: ZNAXMDITSCQDJO-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is a spirocyclic organotrifluoroborate salt characterized by a 5-oxaspiro[2.4]heptane moiety. This compound belongs to the broader class of potassium trifluoroborates (K[RBF₃]), which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, water solubility, and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(5-oxaspiro[2.4]heptan-2-yl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)5-3-6(5)1-2-11-4-6;/h5H,1-4H2;/q-1;+1

InChI Key

ZNAXMDITSCQDJO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12CCOC2)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Thermal [2+2]-Cycloaddition of Vinyl Boronates

One of the most recent and effective methods involves thermal [2+2]-cycloaddition reactions of vinyl boronates, which facilitate the formation of boron-containing spirocyclic compounds. This approach is detailed in a supplementary study where vinyl boronates undergo cycloaddition to generate the spirocyclic core, which is then functionalized to incorporate the trifluoromethyl group and the borate moiety.

Key steps include:

  • Preparation of Vinyl Boronates : Starting from boronic acids or esters, such as vinyl boronic acids, which are commercially available or synthesized via hydroboration of alkenes.
  • Thermal [2+2]-Cycloaddition : Conducted at elevated temperatures (around 80–120°C) under inert atmospheres (argon or nitrogen). The reaction promotes cycloaddition between two alkene units, forming the oxaspiro ring system.

Reaction conditions:

Parameter Typical Range Reference
Temperature 80–120°C
Solvent Toluene, xylene
Atmosphere Inert (argon)
Catalyst None required

This cycloaddition yields intermediates that can be further functionalized to introduce the trifluoromethyl group and potassium counterions.

Fluorination and Borate Formation

Following cycloaddition, the key step involves introducing the trifluoromethyl group, often via electrophilic fluorinating agents such as Togni’s reagent or similar reagents capable of transferring CF₃ groups to boron centers.

  • Fluorination : The boron intermediate reacts with a fluorinating reagent under controlled conditions, typically at low temperatures (-78°C to 0°C), to install the trifluoromethyl group onto boron.
  • Potassium Complexation : The resultant boron trifluoro compound is then treated with potassium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to form the potassium salt of the borate ester.

Typical reaction scheme:

Boron intermediate + CF₃ source → Boron trifluoromethyl derivative → Treatment with KOH/K₂CO₃ → Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate

Supporting Data and Reaction Optimization

Recent studies have optimized parameters such as temperature, solvent choice, and fluorinating reagent equivalents to maximize yield and purity. For example, the use of toluene as a solvent at 100°C with 1.2 equivalents of Togni’s reagent has been shown to produce the desired borate with high efficiency.

Material and Reagent Considerations

Reagent Source Purity Remarks
Vinyl boronic acids Commercial ≥98% Used as starting material
Togni’s reagent Commercial ≥95% Electrophilic CF₃ transfer agent
Potassium hydroxide Commercial ≥99% Base for salt formation
Solvents Toluene, DMF Anhydrous Reaction media

Summary of the Protocol

  • Preparation of Vinyl Boronate : Synthesize or procure vinyl boronic acid derivatives.
  • Cycloaddition : Subject vinyl boronates to thermal [2+2]-cycloaddition under inert atmosphere.
  • Fluorination : Treat the cycloadduct with a fluorinating reagent (e.g., Togni’s reagent) at low temperature.
  • Potassium Complexation : Add potassium hydroxide or carbonate to form the final potassium salt.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted borates .

Scientific Research Applications

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Trifluoroborates

  • Potassium trifluoro(1,4-dioxaspiro[4.5]dec-7-en-8-yl)borate :
    This compound features a larger spirocyclic system (1,4-dioxaspiro[4.5]decene) compared to the 5-oxaspiro[2.4]heptane framework. The additional oxygen atom and larger ring size may increase solubility in polar solvents while moderating steric hindrance. It has been employed in Ni-catalyzed cross-coupling reactions with alkyl halides, demonstrating utility in forming complex aliphatic architectures .
Compound Spiro System Key Applications
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate 5-oxaspiro[2.4]heptane Inferred: Suzuki-Miyaura cross-coupling
Potassium trifluoro(1,4-dioxaspiro[4.5]dec-7-en-8-yl)borate 1,4-dioxaspiro[4.5]decene Ni-catalyzed alkylation

Aryl-Substituted Trifluoroborates

Aryl trifluoroborates are benchmark substrates in cross-coupling. Substituents on the aromatic ring significantly influence reactivity:

  • Potassium trifluoro(4-fluorophenyl)borate :
    Electron-withdrawing fluorine substituents enhance electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. This compound achieved 65% yield in synthesis and demonstrated compatibility with aryl chlorides .
  • Reported synthesis yield: 51% .
Compound Substituent Synthesis Yield Key Feature
Potassium trifluoro(4-fluorophenyl)borate 4-F 65% High electrophilicity
Potassium trifluoro(3-methoxyphenyl)borate 3-OCH₃ 51% Enhanced stability

Heteroaryl and Aliphatic Trifluoroborates

  • Potassium trifluoro(N-methylindolo)borate :
    Heteroaryl trifluoroborates, such as indole derivatives, enable access to nitrogen-containing heterocycles. These substrates are pivotal in pharmaceutical synthesis, showing robust coupling with heteroaryl chlorides (e.g., 75–85% yields in Table 5 of ) .
  • Potassium trifluoro(oct-1-yn-1-yl)borate: Aliphatic ethynyl trifluoroborates exhibit high reactivity in alkyne transfer reactions. The long alkyl chain (octyl) improves solubility in nonpolar solvents, with an 81% synthesis yield reported .
Compound Structure Type Synthesis Yield Application
Potassium trifluoro(N-methylindolo)borate Heteroaryl N/A Cross-coupling with heteroaryl halides
Potassium trifluoro(oct-1-yn-1-yl)borate Aliphatic ethynyl 81% Alkyne functionalization

Ethynyl-Substituted Trifluoroborates

Ethynyl groups enable conjugation and participation in click chemistry:

  • Potassium trifluoro((4-(methoxycarbonyl)phenyl)ethynyl)borate :
    The electron-withdrawing ester group stabilizes the boron center, facilitating transmetalation. Synthesized via a modified procedure involving B(Oi-Pr)₃ and KHF₂ .
  • Potassium trifluoro(prop-1-yn-1-yl)borate : A simpler alkyne derivative with reduced steric bulk, suitable for rapid coupling reactions .

Biological Activity

Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic framework combined with a trifluoroborate moiety, which enhances its reactivity and stability. The molecular formula is C11_{11}H12_{12}BF3_3O, with a molecular weight of approximately 260.10 g/mol. It typically appears as a white to light yellow powder or crystalline solid, sensitive to moisture and requiring storage under inert gas conditions at low temperatures .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its interaction with biological macromolecules and potential therapeutic roles.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, preliminary studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in drug development targeting diseases linked to these pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoroborate group can form stable complexes with target proteins or nucleic acids, thereby influencing their activity and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity:

Compound NameStructure TypeUnique Features
Potassium TrifluoroborateBasic boron compoundWidely used in organic synthesis
Boronic Acid DerivativesVariousVersatile reagents for Suzuki coupling reactions
Trifluoromethylated CompoundsVariousKnown for enhanced lipophilicity and biological activity

These compounds share certain characteristics but differ significantly in their reactivity and applications due to variations in their structural frameworks .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Inhibition Studies : A study demonstrated that at concentrations around 50 μM, this compound resulted in approximately 50% inhibition of a specific enzyme involved in bacterial secretion systems, showcasing its potential as an antibacterial agent .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, revealing promising antimicrobial properties that warrant further exploration for therapeutic use .

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹⁹F NMR (δ ≈ -135 to -145 ppm for BF₃⁻) and ¹¹B NMR (δ ≈ 1–3 ppm) confirm the trifluoroborate moiety. ¹H/¹³C NMR resolves the spirocyclic structure .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M⁻ + K⁺]) and fragmentation patterns.
  • Elemental Analysis: Ensures correct boron and fluorine content (±0.3% tolerance) .

How does the spirocyclic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question
The 5-oxaspiro[2.4]heptane moiety introduces steric constraints and electronic effects. Compared to planar aryl/alkyl trifluoroborates:

  • Steric Hindrance: Slows transmetalation in Suzuki-Miyaura reactions but improves regioselectivity in allylic substitutions.
  • Electronic Effects: The oxygen in the spiro ring enhances Lewis acidity, potentially accelerating Pd-mediated coupling. Benchmark against non-spiro analogs (e.g., phenyltrifluoroborates) to quantify reactivity differences .

What strategies optimize its use in moisture-sensitive or acidic reaction conditions?

Advanced Research Question

  • Solvent Choice: Use anhydrous THF or dioxane with molecular sieves to mitigate hydrolysis. Pre-dry reagents under vacuum or via azeotropic distillation.
  • Catalyst Tuning: Employ Pd catalysts with bulky ligands (e.g., SPhos, RuPhos) to stabilize intermediates in moisture-sensitive environments.
  • Additives: Add K₂CO₃ or CsF to scavenge protons and maintain neutral pH, preventing borate decomposition .

Are there computational studies predicting its stability or reactivity?

Advanced Research Question
DFT calculations on analogous trifluoroborates suggest:

  • Hydrolytic Stability: The spirocyclic structure reduces boron’s electrophilicity, delaying hydrolysis compared to linear analogs.
  • Reactivity in Cross-Coupling: Transition state analysis reveals lower activation barriers for transmetalation due to enhanced Lewis acidity. Validate experimentally via kinetic studies under standardized conditions .

How does its performance compare to non-spiro trifluoroborates in catalytic cycles?

Advanced Research Question

  • Reaction Yields: Spiro derivatives often show lower yields in Suzuki-Miyaura reactions (e.g., 60–75% vs. 85–95% for phenyltrifluoroborates) due to steric bulk.
  • Side Reactions: Increased propensity for protodeboronation in acidic conditions. Mitigate via pH control or using Pd catalysts with faster transmetalation rates .

What are the key challenges in scaling up its synthesis?

Advanced Research Question

  • Purification: Chromatography is impractical at scale. Optimize crystallization using ethanol/water mixtures (70:30 v/v) to isolate high-purity product (>98%).
  • Safety: Exothermic fluorination steps require controlled addition of KHF₂ and temperature monitoring to prevent runaway reactions .

How is its stability profile assessed under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor via ¹⁹F NMR for BF₃⁻ degradation (appearance of B-OH peaks).
  • Light Sensitivity: UV-Vis spectroscopy tracks photolytic decomposition; amber vials are recommended for long-term storage .

What are the contradictions in toxicity data for trifluoroborate salts?

Advanced Research Question

  • Variability in Classification: Some analogs (e.g., phenyltrifluoroborates) are classified as acute toxicity Category 4 (oral), while spiro derivatives lack explicit data. Assume worst-case handling until species-specific studies confirm hazards .

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